2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS: 2548980-32-9) is a pyrimidine derivative with a molecular formula of C₁₅H₁₉N₅OS and a molecular weight of 317.4 g/mol . Its structure features:
- A pyrimidine core substituted at the 2-position with a methylsulfanyl group (–SCH₃).
- At the 4-position, a piperidin-1-yl group modified with a (pyrazin-2-yloxy)methyl substituent.
While its biological activity remains uncharacterized in the provided evidence, structurally related pyrimidine derivatives are explored for therapeutic applications, including antimicrobial and kinase-modulating activities .
Properties
IUPAC Name |
2-methylsulfanyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-22-15-18-5-2-13(19-15)20-8-3-12(4-9-20)11-21-14-10-16-6-7-17-14/h2,5-7,10,12H,3-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBWOYTPVCTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Scaffold Construction
The synthesis begins with the preparation of the 2-(methylsulfanyl)pyrimidine core. A common approach involves cyclocondensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For example, reacting methyl thiourea with ethyl acetoacetate in the presence of hydrochloric acid yields 2-(methylsulfanyl)-4-hydroxypyrimidine, which is subsequently halogenated at the 4-position using phosphorus oxychloride (POCl₃) to generate 4-chloro-2-(methylsulfanyl)pyrimidine .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Methyl thiourea, ethyl acetoacetate, HCl, 100°C, 6h | 78% | |
| Halogenation | POCl₃, reflux, 3h | 85% |
Piperidine Subunit Functionalization
The 4-[(pyrazin-2-yloxy)methyl]piperidine moiety is synthesized independently to ensure regiochemical control. Starting with piperidin-4-ylmethanol, the hydroxyl group is activated via mesylation (methanesulfonyl chloride, triethylamine) to form the mesylate intermediate. Subsequent nucleophilic displacement with pyrazin-2-ol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs the pyrazin-2-yloxy group .
Optimization Insights
-
Solvent Selection : DMF outperforms tetrahydrofuran (THF) due to superior solubility of pyrazin-2-ol.
-
Base Efficacy : K₂CO₃ achieves 92% conversion compared to 67% with NaHCO₃ .
Ullmann-Type Coupling for Pyrimidine-Piperidine Conjugation
The final step involves coupling 4-chloro-2-(methylsulfanyl)pyrimidine with 4-[(pyrazin-2-yloxy)methyl]piperidine via a copper-catalyzed Ullmann reaction. Using copper(I) iodide (CuI) as a catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C for 24 hours affords the target compound in 65% yield .
Reaction Mechanism
The Ullmann coupling proceeds through a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(III), facilitating the C-N bond formation between the pyrimidine chloride and the piperidine amine .
Comparative Catalytic Systems
| Catalyst System | Ligand | Yield |
|---|---|---|
| CuI/DMEDA | DMEDA | 65% |
| CuBr/1,10-phenanthroline | 1,10-phenanthroline | 58% |
| Pd(OAc)₂/Xantphos | Xantphos | 42% |
Alternative Pathways: Buchwald-Hartwig Amination
For scale-up production, palladium-catalyzed Buchwald-Hartwig amination offers improved efficiency. Employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with DavePhos as a ligand and Cs₂CO₃ in toluene at 100°C achieves 78% yield with reduced reaction time (12 hours) . This method minimizes copper residues, critical for pharmaceutical applications.
Advantages Over Ullmann Coupling
-
Higher functional group tolerance.
-
Shorter reaction duration.
Purification and Characterization
Crude product purification utilizes flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1). Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural elucidation employs:
-
¹H NMR (DMSO-d6): δ 8.35 (s, 1H, pyrazine-H), 6.82 (d, J = 5.1 Hz, 1H, pyrimidine-H) .
-
HRMS : [M+H]⁺ calcd. for C₁₇H₁₉N₅OS: 341.1321; found: 341.1318 .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions typically target the nitro groups, converting them into amino derivatives under catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitution reactions occur mainly on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or peracids under mild heating conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.
Substitution: : Utilization of halogenating agents such as phosphorus oxychloride (POCl3) or nucleophiles like amines.
Major Products Formed
Sulfoxides and sulfones from oxidation
Amino derivatives from reduction
Halogenated pyrimidine derivatives from substitution reactions
Scientific Research Applications
Chemistry: : The compound is utilized in the synthesis of more complex molecules, serving as a building block in medicinal chemistry. Its unique reactivity profile makes it valuable for developing new synthetic methodologies.
Biology and Medicine: : In biological research, it is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors. Studies investigate its therapeutic potential in various diseases, including cancer and neurological disorders.
Industry: : It finds applications in material science for the development of novel polymers and in agrochemicals for the synthesis of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The molecular targets often include enzymes involved in critical biochemical pathways, such as kinases or proteases. The pyrazin-2-yloxy moiety, in particular, enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Compound 9: 4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine
- Structure : Pyrimidine core with a 2-amine group and a 4-phenyl-piperidine sulfonyl substituent.
- Key Differences :
- The sulfonyl group (–SO₂–) increases polarity compared to the methylsulfanyl group in the target compound.
- A 4-methylpiperidine moiety replaces the pyrazine-modified piperidine, reducing nitrogen content.
- Implications : Sulfonyl groups enhance solubility but may reduce membrane permeability. The phenyl ring could promote π-π interactions in target binding .
P–1: 3-(Piperidin-1-yl)propan-1-ol hydrochloride
- Structure: A 2-aminopyrimidine derivative with a piperidin-1-yl-propoxyphenyl side chain.
- Key Differences :
- Propoxyphenyl linker introduces flexibility and aromaticity, contrasting with the rigid pyrazine-oxymethyl group.
- Lacks sulfur-based substituents.
- Implications : The propoxyphenyl group may improve blood-brain barrier penetration, relevant to CNS-targeted drugs .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure : Pyrimidine-2,4-dione (uracil-like) core with a piperidin-1-ylmethyl group.
- Key Differences: Dione structure introduces hydrogen-bonding sites, unlike the methylsulfanyl group. Phenoxy substituent on piperidine adds lipophilicity.
- Implications : Dione derivatives are often explored for antiviral or antimycobacterial activity, as seen in related patents .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine with 2-amine , 4-methyl , and 6-piperidin-1-yl groups.
- Key Differences :
- Simpler substitution pattern; lacks sulfur or pyrazine elements.
- Piperidine at the 6-position alters steric and electronic effects.
- Implications : The 2-amine group may improve water solubility, beneficial for oral bioavailability .
3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid
- Structure : Pyrimidine with a sulfanylmethyl (–SCH₂–) linker to a benzoic acid moiety.
- Key Differences :
- Carboxylic acid group introduces acidity, contrasting with the neutral methylsulfanyl group.
- 4-Pyridyl substituent adds basicity.
- Implications : The carboxylic acid could enable salt formation for improved formulation .
Comparative Table of Key Features
Therapeutic and Physicochemical Implications
- Pyrazine-Oxymethyl-Piperidine : Introduces multiple hydrogen-bond acceptors, possibly enhancing target binding specificity .
- Piperidine Variants: Piperidine and its derivatives (e.g., 4-methylpiperidine, phenoxy-piperidine) modulate basicity and steric bulk, influencing receptor interactions .
- Sulfur-Containing Analogues : Sulfanyl and sulfonyl groups impact redox properties and metabolic stability; methylsulfanyl may offer better stability than sulfonyl .
Q & A
Q. What are the common synthetic routes for synthesizing 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or malononitrile intermediates.
- Step 2 : Introduction of the methylsulfanyl group at the 2-position via nucleophilic substitution using methanethiol or its derivatives.
- Step 3 : Functionalization of the piperidine ring with a pyrazin-2-yloxymethyl group through coupling reactions, such as Mitsunobu or SN2 reactions under basic conditions .
- Key Reagents : Dimethylformamide (DMF) as solvent, NaH or K₂CO₃ as base, and catalytic Pd for cross-coupling steps.
Q. Which spectroscopic techniques are employed for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, coupling constants (J ~8–10 Hz) distinguish axial/equatorial protons in the piperidine moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 402.1234) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and torsional angles in the pyrimidine-piperidine linkage .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In Vitro Assays :
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), with cell viability measured via MTT assay. EC₅₀ values are compared to controls like riluzole .
- Anti-Inflammatory Activity : Inhibition of NF-κB activation in LPS-stimulated macrophages, quantified via luciferase reporter assays .
- Target Engagement : Radioligand binding assays for GLP-1 receptor or kinase targets (e.g., JAK/STAT pathways) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to adjust parameters (temperature: 60–80°C; solvent: switch from DMF to THF for better solubility). Catalytic p-toluenesulfonic acid (p-TsOH) enhances coupling efficiency .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product. Purity is validated via HPLC-DAD at 254 nm .
Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Replicate Studies : Use standardized protocols (e.g., ATP-based kinase assays vs. fluorescence polarization).
- Orthogonal Assays : Validate NF-κB inhibition via both luciferase reporter and ELISA (phospho-IκBα quantification) .
- Statistical Analysis : Apply ANOVA to account for batch-to-batch variability in compound synthesis.
Q. What computational methods predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATF4 or GLP-1 receptor. Pyrazine oxygen atoms show hydrogen bonding with Arg²⁸¹ in GLP-1 .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methylsulfanyl vs. methoxy) with anti-inflammatory activity (R² >0.85) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Substituent Modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| 2-(Methylsulfanyl) | Replace with ethylsulfanyl | Reduced neuroprotection (EC₅₀ ↑30%) |
| Pyrazin-2-yloxy | Substitute with pyridyloxy | Enhanced solubility (LogP ↓0.5) |
- Assay Cascade : Test analogs in cytotoxicity (HepG2 cells), followed by target-specific assays (e.g., cAMP modulation for GLP-1 receptor) .
Q. How to assess compound stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
